Cas no 1256355-60-8 (4-Methoxyindole-2-boronic acid)
4-Methoxyindole-2-boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Methoxy-1H-indol-2-yl)boronic acid
- 4-METHOXYINDOLE-2-BORONIC ACID
- X1952
- 4-Methoxy-1H-indole-2-boronic acid
- 4-Methoxyindole-2-boronic acid
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- MDL: MFCD11858386
Computed Properties
- Exact Mass: 191.07500
Experimental Properties
- PSA: 65.48000
- LogP: -0.14370
4-Methoxyindole-2-boronic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methoxyindole-2-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M263468-25mg |
4-Methoxyindole-2-boronic acid |
1256355-60-8 | 25mg |
$150.00 | 2023-05-18 | ||
| TRC | M263468-50mg |
4-Methoxyindole-2-boronic acid |
1256355-60-8 | 50mg |
$236.00 | 2023-05-18 | ||
| TRC | M263468-100mg |
4-Methoxyindole-2-boronic acid |
1256355-60-8 | 100mg |
$362.00 | 2023-05-18 | ||
| TRC | M263468-250mg |
4-Methoxyindole-2-boronic acid |
1256355-60-8 | 250mg |
$649.00 | 2023-05-18 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0066-1g |
4-Methoxy-1H-indole-2-boronic acid |
1256355-60-8 | 97% | 1g |
1992.9CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0066-5g |
4-Methoxy-1H-indole-2-boronic acid |
1256355-60-8 | 97% | 5g |
6767.38CNY | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10012-100mg |
4-methoxy-1H-indole-2-boronic acid |
1256355-60-8 | 95% | 100mg |
¥1259.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10012-250mg |
4-methoxy-1H-indole-2-boronic acid |
1256355-60-8 | 95% | 250mg |
¥2017.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10012-500mg |
4-methoxy-1H-indole-2-boronic acid |
1256355-60-8 | 95% | 500mg |
¥3363.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10012-1g |
4-methoxy-1H-indole-2-boronic acid |
1256355-60-8 | 95% | 1g |
¥5038.0 | 2024-04-25 |
4-Methoxyindole-2-boronic acid Suppliers
4-Methoxyindole-2-boronic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-Methoxyindole-2-boronic acid
4-Methoxyindole-2-boronic Acid: A Versatile Building Block in Organic Synthesis and Medicinal Chemistry
4-Methoxyindole-2-boronic acid (CAS No. 1256355-60-8) is a multifunctional organoboron compound that has emerged as a critical intermediate in modern synthetic chemistry. This compound combines the structural features of an indole scaffold with a boronic acid moiety, enabling its application in cross-coupling reactions, pharmaceutical development, and materials science. The methoxy substitution at the indole ring significantly influences its electronic properties, reactivity, and solubility characteristics, making it a valuable tool for chemists working in diverse research domains.
The chemical structure of 4-methoxyindole-2-boronic acid consists of a six-membered indole ring with a methoxy group at the 4-position and a boronic acid functional group at the 2-position. This unique arrangement provides multiple points of reactivity while maintaining structural stability under mild reaction conditions. Recent studies have demonstrated its utility in Suzuki-Miyaura coupling reactions, where the boronic acid component facilitates carbon-carbon bond formation with aryl halides under palladium catalysis. This property has been leveraged in the synthesis of complex heterocyclic systems found in natural products and drug candidates.
In medicinal chemistry, 4-methoxyindole-2-boronic acid serves as a privileged scaffold for designing biologically active molecules. The indole core is widely recognized for its presence in numerous pharmaceuticals, including serotonin receptor modulators and kinase inhibitors. The methoxy substitution enhances lipophilicity while the boronic acid functionality offers opportunities for bioconjugation or reversible enzyme inhibition mechanisms. Recent publications have highlighted its role as a precursor for developing anti-cancer agents targeting epigenetic regulators such as histone deacetylases (HDACs).
The synthesis of CAS No. 1256355-60-8 typically involves multi-step strategies that prioritize regioselectivity and functional group compatibility. Modern approaches often utilize transition-metal-catalyzed methodologies to construct the indole framework before introducing the boronic acid moiety through borylation reactions. These synthetic routes have been optimized to achieve high yields and purity levels required for pharmaceutical applications, with recent advancements focusing on green chemistry principles to minimize waste generation.
In materials science research, 4-methoxyindole-based boronates have shown promise as components of stimuli-responsive polymers and fluorescent probes. The dynamic covalent nature of boronate ester bonds allows these materials to undergo reversible structural changes in response to pH or temperature variations. This property has been exploited in smart drug delivery systems where controlled release profiles are essential for therapeutic efficacy.
The growing interest in sustainable chemical processes has further expanded the applications of compounds like CAS No. 1256355-60-8. Boronic acids are increasingly used as safer alternatives to traditional cross-coupling reagents due to their reduced environmental impact compared to organometallic compounds containing heavy metals like tin or zinc. This aligns with industry trends toward greener synthetic methodologies while maintaining high reaction efficiency.
Cutting-edge research continues to uncover new dimensions of this compound's utility. For instance, recent studies have explored its potential as a building block for constructing molecular frameworks with tailored electronic properties suitable for organic electronics applications. The methoxy substituent's electron-donating effect can be strategically employed to fine-tune charge transport characteristics in polymer-based devices.
In academic research settings, 4-methoxyindole derivatives are frequently employed as model systems for studying reaction mechanisms involving heterocyclic compounds. Their well-defined structures enable systematic investigation of substituent effects on reactivity patterns during various transformation processes such as electrophilic substitutions or redox reactions.
The pharmaceutical industry has also embraced this compound's versatility through its incorporation into combinatorial libraries used for high-throughput screening campaigns. By varying substituents on both the indole ring and the boronic acid component, researchers can rapidly generate diverse molecular entities with optimized pharmacokinetic profiles suitable for preclinical development.
Ongoing investigations into enzyme-inhibitor interactions have revealed that certain derivatives of CAS No. 1256355-60-8 exhibit selective binding affinities toward specific protein targets involved in disease pathways such as neurodegenerative disorders and metabolic syndromes. These findings underscore the importance of structure-function relationship studies when designing bioactive molecules based on this scaffold.
In summary, the combination of unique structural features found inCAS No. 1256355-60-8, including its indolic core with methoxy substitution and reactive boronic acid functionality, positions it as an essential tool across multiple scientific disciplines ranging from organic synthesis to biomedical research.
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